molecular formula C16H20F3NO2 B13064892 ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate

ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate

Cat. No.: B13064892
M. Wt: 315.33 g/mol
InChI Key: DXZKJRUVEPWKLA-KBPBESRZSA-N
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Description

Ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate is a complex organic compound consisting of 24 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 3 fluorine atoms . This compound is characterized by its unique structure, which includes a five-membered pyrrolidine ring, a benzyl group, and a trifluoroethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate involves several steps. One common method includes the reaction of a pyrrolidine derivative with a benzyl halide and a trifluoroethyl ester under specific conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoroethyl groups, using reagents like sodium methoxide or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H20F3NO2

Molecular Weight

315.33 g/mol

IUPAC Name

ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C16H20F3NO2/c1-2-22-15(21)14-11-20(9-12-6-4-3-5-7-12)10-13(14)8-16(17,18)19/h3-7,13-14H,2,8-11H2,1H3/t13-,14-/m0/s1

InChI Key

DXZKJRUVEPWKLA-KBPBESRZSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1CC(F)(F)F)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CN(CC1CC(F)(F)F)CC2=CC=CC=C2

Origin of Product

United States

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